molecular formula C17H22N2O4S B12206004 6-methoxy-N-[2-(morpholin-4-yl)ethyl]naphthalene-2-sulfonamide

6-methoxy-N-[2-(morpholin-4-yl)ethyl]naphthalene-2-sulfonamide

Cat. No.: B12206004
M. Wt: 350.4 g/mol
InChI Key: WLHPLEZWQUFPNX-UHFFFAOYSA-N
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Description

6-methoxy-N-[2-(morpholin-4-yl)ethyl]naphthalene-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-[2-(morpholin-4-yl)ethyl]naphthalene-2-sulfonamide typically involves the reaction of 6-methoxy-2-naphthalenesulfonyl chloride with 2-(morpholin-4-yl)ethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired sulfonamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-N-[2-(morpholin-4-yl)ethyl]naphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium hydride or organolithium reagents.

Major Products Formed

    Oxidation: Formation of naphthalene-2-sulfonic acid derivatives.

    Reduction: Formation of naphthalene-2-amine derivatives.

    Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

6-methoxy-N-[2-(morpholin-4-yl)ethyl]naphthalene-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-methoxy-N-[2-(morpholin-4-yl)ethyl]naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The morpholine ring may also contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 6-methoxy-N-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-1-amine
  • 6-methoxy-N-[2-(morpholin-4-yl)ethyl]pyridin-3-amine

Uniqueness

6-methoxy-N-[2-(morpholin-4-yl)ethyl]naphthalene-2-sulfonamide stands out due to its unique combination of a methoxy group, a morpholine ring, and a sulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H22N2O4S

Molecular Weight

350.4 g/mol

IUPAC Name

6-methoxy-N-(2-morpholin-4-ylethyl)naphthalene-2-sulfonamide

InChI

InChI=1S/C17H22N2O4S/c1-22-16-4-2-15-13-17(5-3-14(15)12-16)24(20,21)18-6-7-19-8-10-23-11-9-19/h2-5,12-13,18H,6-11H2,1H3

InChI Key

WLHPLEZWQUFPNX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NCCN3CCOCC3

Origin of Product

United States

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